1,3-Azulenedicarboxylic acid, 2-amino-
Description
1,3-Azulenedicarboxylic acid, 2-amino- is a bicyclic dicarboxylic acid derivative featuring an azulene core substituted with two carboxylic acid groups at positions 1 and 3 and an amino group at position 2. Azulene, a non-alternant aromatic hydrocarbon, exhibits distinct electronic properties compared to benzene due to its polar structure, which contributes to its unique reactivity and applications in materials science . This compound has been utilized as a ligand in the synthesis of metal-organic frameworks (MOFs), such as MOF-645 and MOF-646, where its structural rigidity and functional groups enable coordination with zinc ions to form crystalline porous materials .
Properties
IUPAC Name |
2-aminoazulene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c13-10-8(11(14)15)6-4-2-1-3-5-7(6)9(10)12(16)17/h1-5H,13H2,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYIWSGGFYHBSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C(C(=C2C(=O)O)N)C(=O)O)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Procedure
The most widely documented method involves the dehydration of citric acid using concentrated sulfuric acid (H₂SO₄). In this approach, anhydrous citric acid (0.1 mol) is dissolved in 30 mL H₂SO₄ under controlled thermal conditions. The mixture is stirred at 25°C for 60 minutes, followed by gradual heating to 70°C to suppress excessive foaming caused by carbon monoxide release. Upon completion, the solution is quenched in ice water and extracted with ethyl acetate, yielding ADCA with a 40% efficiency.
Key spectroscopic data for the product include:
Optimization and Limitations
While this method is straightforward, its moderate yield stems from competing side reactions, including the formation of citraconic anhydride. Adjusting the H₂SO₄-to-citric acid molar ratio to 3:1 improves selectivity but exacerbates safety concerns due to exothermic decomposition. Industrial adaptations often incorporate cryogenic quenching systems to mitigate thermal runaway risks.
Oxidative Synthesis with Hydrogen Peroxide and Catalytic Acids
Patent-Based Protocol
A patented alternative employs hydrogen peroxide (H₂O₂) as an oxidant in the presence of medium-strength acids (e.g., H₂SO₄, HCl, or H₃PO₄). Citric acid monohydrate (1 mol) is dissolved in water, followed by incremental addition of 30% H₂O₂ (1.2 mol) at 55–65°C. The reaction proceeds via a radical-mediated pathway, with acid catalysts accelerating keto-enol tautomerization:
Post-reaction, water is removed via vacuum distillation, and crude ADCA is recrystallized from ethanol, achieving yields ≥97%.
Comparative Efficiency
Table 1 contrasts key parameters between H₂SO₄ dehydration and H₂O₂ oxidation:
| Parameter | H₂SO₄ Method | H₂O₂ Method |
|---|---|---|
| Yield (%) | 40 | 97 |
| Reaction Time (h) | 2 | 1–2 |
| Byproducts | CO, Citraconates | CO₂, H₂O |
| Scalability | Moderate | High |
The H₂O₂ route demonstrates superior atom economy and reduced toxicity, making it preferable for large-scale production.
Esterification and Derivative Synthesis
Diester Production
ADCA serves as a precursor for diester derivatives, which are critical in polymer chemistry. Reacting ADCA (0.97 mol) with excess methanol (2.2 mol) in benzene under reflux yields dimethyl 1,3-acetonedicarboxylate:
The azeotropic removal of water drives the reaction to >90% completion, with diester purity exceeding 95% after recrystallization.
Acyl Chloride Intermediates
For advanced applications, ADCA is converted to its acyl chloride derivative using thionyl chloride (SOCl₂). Treatment of ADCA (5 mmol) with SOCl₂ under anhydrous conditions generates the bis-acyl chloride, which subsequently reacts with phenolic nucleophiles to form aryl esters. This two-step process highlights ADCA’s versatility in synthesizing functionalized materials.
Emerging Methodologies and Innovations
Ionic Liquid-Promoted Synthesis
Recent advancements utilize ionic liquids like [Msim]HSO₄ as recyclable catalysts. In solvent-free conditions, resorcinol and ADCA condense at 40°C to form benzodipyrone derivatives with 85% efficiency. This green chemistry approach minimizes waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 1,3-Azulenedicarboxylic acid, 2-amino- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens or nitrating agents in the presence of a catalyst.
Major Products:
Scientific Research Applications
Pharmaceutical Applications
1,3-Azulenedicarboxylic acid, 2-amino- has been studied for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the synthesis of various bioactive compounds.
- Anticancer Agents : Research has indicated that derivatives of azulene compounds exhibit anticancer properties. For instance, studies have shown that certain azulene derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines such as A549 and MCF7 .
- Antioxidants : Compounds derived from 1,3-Azulenedicarboxylic acid have been evaluated for their antioxidative properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress, which is linked to numerous diseases .
Organic Synthesis
The compound serves as an important building block in organic synthesis. Its dual carboxylic acid groups enable it to participate in various chemical reactions.
- Catalytic Reactions : The compound has been utilized in enantioselective synthesis processes where it acts as a bis-nucleophile. It can undergo a domino reaction sequence leading to the formation of valuable chiral cyclohexenones with high enantiomeric excess (up to 99%) through synergistic catalysis involving copper and amines .
- Synthesis of Coumarin Derivatives : The compound has been used in the Pechmann condensation reaction to synthesize coumarin derivatives, which are known for their biological activities including anti-bacterial and anti-cancer effects .
Material Science Applications
1,3-Azulenedicarboxylic acid also shows promise in material science.
- Smart Materials : The compound has been explored for its ability to induce reversible changes in polymeric materials. It can modulate the properties of hydrogels through controlled gelation processes triggered by temperature variations and chemical stimuli. This characteristic is beneficial for developing responsive materials for drug delivery systems .
Case Study 1: Anticancer Activity
A study conducted on novel amide-enriched derivatives of azulene demonstrated significant cytotoxic activity against several cancer cell lines. The findings indicated that these derivatives could serve as potential candidates for further drug development targeting cancer therapies .
Case Study 2: Enantioselective Synthesis
In a recent investigation, researchers reported the successful application of 1,3-Azulenedicarboxylic acid in a catalytic system for synthesizing chiral compounds. The study highlighted the efficiency of using this compound as a precursor in complex organic reactions that yield high-purity products suitable for pharmaceutical applications .
Mechanism of Action
The mechanism by which 1,3-Azulenedicarboxylic acid, 2-amino- exerts its effects is primarily related to its ability to interact with various molecular targets through its unique electronic structure. The azulene ring system allows for interactions with biological molecules, potentially affecting pathways involved in inflammation and microbial growth . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may modulate specific enzymes or receptors .
Comparison with Similar Compounds
Research Findings and Data
Thermal and Chemical Properties
- Thermal Stability: MOF-645 and MOF-646 exhibit decomposition temperatures >300°C, outperforming many aliphatic amino-carboxylic acid-based materials .
- Acidity: While exact pKa values are unavailable, the amino group in position 2 likely enhances the acidity of adjacent carboxylic groups compared to unsubstituted azulenedicarboxylic acids.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 1,3-azulenedicarboxylic acid, 2-amino-, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves solvothermal reactions with metal precursors. For example, combining 1,3-azulenedicarboxylic acid (ligand) with Zn(NO₃)₂·6H₂O in a DMF/ethanol/water solvent mixture (1:0.25:0.25 ratio) at 90°C for 48 hours yields MOF-645. Key parameters include heating/cooling rates (0.5°C/min heating, 0.1°C/min cooling) and stoichiometric ratios (ligand-to-metal ratio ~1:2). Post-synthesis purification involves washing with DMF/ethanol mixtures to remove unreacted precursors .
Q. What purification techniques are recommended for isolating 1,3-azulenedicarboxylic acid derivatives?
- Methodological Answer : Crystallization under controlled solvothermal conditions is critical. After synthesis, dark red crystals of MOF-645 are washed repeatedly with DMF/ethanol (3 × 3 mL) to eliminate residual solvents and byproducts. Elemental analysis (e.g., C, H, N content) confirms purity, with deviations ≤0.3% from theoretical values indicating successful isolation .
Q. Which basic characterization techniques are essential for verifying the structural integrity of this compound?
- Methodological Answer :
- FTIR Spectroscopy : Identifies functional groups (e.g., carboxylate stretching at ~1600 cm⁻¹).
- Powder XRD : Matches experimental patterns with simulated data (Mercury 2.2 software) to confirm crystallinity.
- Elemental Analysis : Validates stoichiometry (e.g., C 46.94%, H 3.06%, N 2.03% for MOF-645) .
Advanced Research Questions
Q. How can the metal-ligand coordination environment in MOFs derived from 1,3-azulenedicarboxylic acid, 2-amino-, be optimized for catalytic applications?
- Methodological Answer : Adjusting metal-to-ligand ratios and solvent polarity can tune coordination geometry. For instance, using Zn(CH₃COO)₂·2H₂O instead of Zn(NO₃)₂·6H₂O at 120°C in DMF yields MOF-646 with a distinct [Zn₄(μ₄-O)] cluster. Thermogravimetric analysis (TGA) under N₂ (25–800°C, 5°C/min) assesses thermal stability, guiding selection for high-temperature catalysis .
Q. What role does the amino group play in modifying the electronic properties of azulene-based MOFs?
- Methodological Answer : The amino group at the 2-position enhances ligand rigidity and electron-donating capacity, which can be probed via UV-vis spectroscopy and cyclic voltammetry. Comparative studies with non-amino analogs (e.g., 1,3-azulenedicarboxylic acid) reveal shifts in absorption bands and redox potentials, indicating improved charge transfer in catalytic cross-coupling reactions .
Q. How can discrepancies in synthesis yields or crystallinity be systematically addressed?
- Methodological Answer :
- Parameter Screening : Vary heating rates (e.g., 0.1–2.0°C/min) and solvent ratios to identify nucleation-friendly conditions.
- Additive Screening : Introduce modulators (e.g., acetic acid) to control crystal growth.
- In Situ Monitoring : Use synchrotron XRD to track crystallization kinetics and refine time-temperature profiles .
Q. What advanced spectroscopic methods resolve ambiguities in ligand-metal binding modes?
- Methodological Answer :
- X-ray Absorption Spectroscopy (XAS) : Determines Zn coordination number and bond distances.
- Solid-State NMR : Probes local electronic environments of carboxylate and amino groups.
- Single-Crystal XRD : Resolves atomic-level structural details, such as μ₃-OH bridging in MOF-645 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
